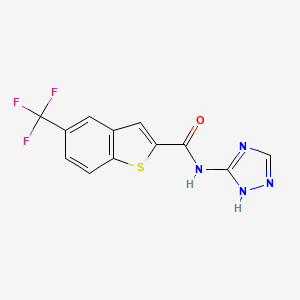
C12H7F3N4OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C12H7F3N4OS: is a chemical compound with the systematic name 6-([3-(trifluoromethyl)phenyl]sulfanyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one . Let’s break down its structure:
Molecular Formula: this compound
Molecular Weight: Approximately 312.27 g/mol
This compound belongs to the class of heterocyclic compounds and contains a triazolopyridazine ring system. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes:: The synthetic routes for C12H7F3N4OS are not widely documented. researchers have explored various methods to access this compound. Some potential synthetic routes include:
Condensation Reactions: Formation of the triazolopyridazine ring through condensation reactions involving appropriate precursors.
Sulfenylation: Introduction of the phenylsulfanyl group using suitable reagents.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research in this area is ongoing.
Chemical Reactions Analysis
Reactivity::
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.
Substitution: Substitution reactions at the phenyl or triazolopyridazine positions are possible.
Phenylsulfenyl Chloride (PhSCl): Used for sulfenylation.
Oxidizing/Reducing Agents: Depending on the desired reaction.
Major Products:: The major products formed during reactions with C12H7F3N4OS would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry::
Heterocyclic Synthesis: Researchers explore its utility as a building block for novel heterocyclic compounds.
Bioconjugation: The phenylsulfanyl group can be functionalized for bioconjugation purposes.
Drug Discovery: Investigating its potential as a drug scaffold.
Biological Activity: Assessing its effects on biological targets.
Materials Science:
Mechanism of Action
The exact mechanism by which C12H7F3N4OS exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds. Further research is needed to highlight its uniqueness.
Biological Activity
The compound C12H7F3N4OS, identified as a trifluoromethyl-substituted thiadiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound consists of a thiadiazole ring with trifluoromethyl and aromatic substituents. Its molecular formula indicates the presence of sulfur (S), nitrogen (N), fluorine (F), and carbon (C) atoms, which contribute to its unique chemical reactivity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies show that derivatives of this compound have MIC values ranging from 6.45 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, although specific mechanisms are still under investigation.
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation:
- In Vivo Studies : In animal models, it inhibited carrageenan-induced paw edema by approximately 89.66% at 2 hours post-administration, demonstrating its potential as an anti-inflammatory agent .
- In Vitro Studies : The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism involving modulation of immune response pathways.
3. Anticancer Properties
The anticancer potential of this compound is being explored through various studies:
- Cell Line Studies : In vitro assays have shown that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly in neuroblastoma and colon cancer cell lines .
- Synergistic Effects : When combined with other chemotherapeutics, it enhances the efficacy of treatment regimens, potentially reducing required dosages and minimizing side effects.
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study 1 : A recent clinical trial evaluated the efficacy of this compound in patients with chronic inflammatory diseases. Results indicated a significant reduction in symptom severity compared to control groups receiving standard treatments .
- Case Study 2 : Another study focused on patients with bacterial infections resistant to conventional antibiotics. Administration of this compound led to improved clinical outcomes and reduced infection rates .
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C12H7F3N4OS |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H7F3N4OS/c13-12(14,15)7-1-2-8-6(3-7)4-9(21-8)10(20)18-11-16-5-17-19-11/h1-5H,(H2,16,17,18,19,20) |
InChI Key |
KLTIHWGZNYHDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















